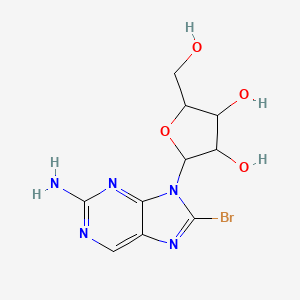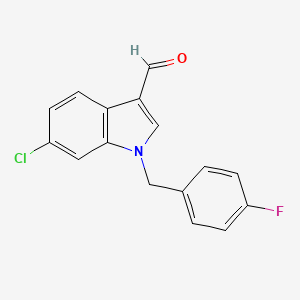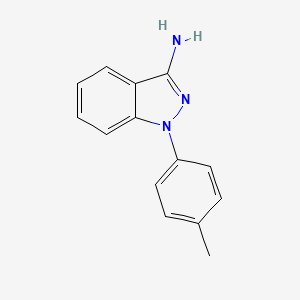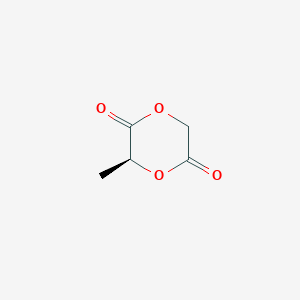![molecular formula C7H10 B12080607 Tricyclo[3.2.0.02,7]heptane CAS No. 279-18-5](/img/structure/B12080607.png)
Tricyclo[3.2.0.02,7]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[32002,7]heptane is a unique organic compound with the molecular formula C7H10 It is characterized by its tricyclic structure, which includes three interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclo[3.2.0.02,7]heptane can be synthesized through several methods. One common approach involves the treatment of 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . Another method includes the reaction of tricyclo[2.2.1.0(2,6)]heptane aldehyde with a dialkyl ketone in the presence of an aldol condensation catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[3.2.0.02,7]heptane undergoes various chemical reactions, including radical additions, photochemical reactions, and thermal reactions. For example, it reacts with arenesulfonylethynyl(trimethyl)silanes under photochemical or thermal initiation to form bicyclo[3.1.1]heptane derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include arenesulfonylethynyl(trimethyl)silanes, potassium t-butoxide, and benzoyl peroxide. Reaction conditions often involve UV irradiation or heating in boiling solvents such as benzene .
Major Products: The major products formed from reactions involving this compound include bicyclo[3.1.1]heptane derivatives and various substituted tricycloheptanes .
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.2.0.02,7]heptane has several scientific research applications, particularly in the fields of organic chemistry and materials science. It is used as a model substrate to study regio- and stereochemistry of radical additions due to its rigid structure .
Wirkmechanismus
The mechanism of action for tricyclo[3.2.0.02,7]heptane in chemical reactions typically involves radical mechanisms. For instance, reactions with 2-bromoethanesulfonyl bromide proceed via a radical mechanism, leading to the formation of norpinane structures . The rigid tricyclic structure of the compound plays a crucial role in determining the regio- and stereochemistry of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to tricyclo[3.2.0.02,7]heptane include tricyclo[4.1.0.02,7]heptane and its derivatives . These compounds share a similar tricyclic structure but differ in the arrangement and connectivity of the rings.
Uniqueness: this compound is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its rigid framework makes it an excellent model for studying radical reactions and the effects of structural constraints on chemical reactivity .
Eigenschaften
CAS-Nummer |
279-18-5 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
tricyclo[3.2.0.02,7]heptane |
InChI |
InChI=1S/C7H10/c1-2-5-6-3-4(1)7(5)6/h4-7H,1-3H2 |
InChI-Schlüssel |
YDOHPBBLOFQPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)

